molecular formula C20H18N2O5 B4805313 (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4805313
M. Wt: 366.4 g/mol
InChI Key: CGOHQCSQPUFAJX-WJDWOHSUSA-N
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Description

The compound (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methylphenylhydrazine, followed by cyclization and oxidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as self-propagating high-temperature synthesis (SHS), which is known for its energy efficiency and environmental benefits . This method involves exothermic combustion reactions that produce the desired compound in a highly controlled manner.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological changes, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione include:

Uniqueness

What sets This compound apart from these similar compounds is its unique diazinane structure, which imparts distinct chemical properties and potential applications. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-4-6-14(7-5-12)22-19(24)16(18(23)21-20(22)25)11-13-10-15(26-2)8-9-17(13)27-3/h4-11H,1-3H3,(H,21,23,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOHQCSQPUFAJX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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